Cas no 1261892-43-6 (2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid)

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid, 95%
- DTXSID30688395
- 2-CHLORO-5-(2-METHOXY-5-TRIFLUOROMETHYLPHENYL)ISONICOTINIC ACID
- 1261892-43-6
- MFCD18318567
- 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid
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- MDL: MFCD18318567
- インチ: InChI=1S/C14H9ClF3NO3/c1-22-11-3-2-7(14(16,17)18)4-8(11)10-6-19-12(15)5-9(10)13(20)21/h2-6H,1H3,(H,20,21)
- InChIKey: PFEXSCXIOIVOGT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 331.0223053Da
- どういたいしつりょう: 331.0223053Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 59.4Ų
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB325407-5 g |
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid, 95%; . |
1261892-43-6 | 95% | 5g |
€1,159.00 | 2022-06-10 | |
abcr | AB325407-5g |
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid, 95%; . |
1261892-43-6 | 95% | 5g |
€1159.00 | 2024-04-20 |
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acidに関する追加情報
Research Briefing on 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid (CAS: 1261892-43-6)
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid (CAS: 1261892-43-6) is a synthetic small molecule that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethyl and isonicotinic acid moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. Recent studies have explored its pharmacological properties, synthesis methods, and biological activities, positioning it as a candidate for further drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The study highlighted that 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid exhibited a 50% inhibitory concentration (IC50) of 0.8 μM against COX-2, with minimal activity against COX-1, suggesting a favorable safety profile. Molecular docking simulations further revealed its binding affinity to the active site of COX-2, providing insights into its mechanism of action.
Another recent publication in Bioorganic & Medicinal Chemistry Letters (2024) focused on the compound's synthesis and structural optimization. The authors reported a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, achieving a purity of >98%. This advancement addresses previous challenges in scalability and cost-effectiveness, paving the way for large-scale production. Additionally, derivatives of the compound were synthesized and evaluated for enhanced bioavailability, with one analog demonstrating a 2.5-fold increase in plasma half-life in murine models.
Beyond its anti-inflammatory properties, preliminary in vitro studies have suggested potential applications in oncology. A 2024 preprint on bioRxiv described the compound's ability to inhibit the proliferation of certain cancer cell lines, including colorectal and breast cancer, via modulation of the NF-κB pathway. While these findings are preliminary, they underscore the need for further in vivo validation and mechanistic studies.
In summary, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid represents a versatile scaffold with therapeutic potential across multiple disease areas. Its selective COX-2 inhibition, improved synthetic accessibility, and emerging anticancer activity make it a compelling subject for ongoing research. Future studies should focus on pharmacokinetic optimization and preclinical efficacy to advance its translational potential.
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